

Unveiling the Interaction: A Technical Guide to CVRARTR and PD-L1 Binding

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key research surrounding the **CVRARTR** peptide and its binding to the programmed death-ligand 1 (PD-L1). The **CVRARTR** peptide, also identified as PD-L1Pep-2, has emerged as a promising antagonist of the PD-1/PD-L1 immune checkpoint pathway. This document summarizes the core quantitative data, details the experimental protocols utilized in its discovery and characterization, and visualizes the critical biological pathways and experimental workflows.

Quantitative Data Summary

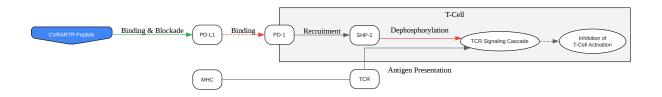
The binding affinity of the **CVRARTR** peptide for PD-L1 has been quantitatively determined, providing a solid foundation for its potential therapeutic application. The key binding parameter is summarized below.

Peptide	Ligand	Binding Affinity (Kd)	Publication
CVRARTR (PD- L1Pep-2)	PD-L1	281 nM	Gurung S, et al. (2020)[1]

Signaling Pathways and Mechanisms of Action



The interaction between PD-1 on T-cells and PD-L1 on tumor cells leads to the suppression of the T-cell's anti-tumor activity. The **CVRARTR** peptide acts by blocking this interaction, thereby restoring the T-cell's ability to recognize and eliminate cancer cells.

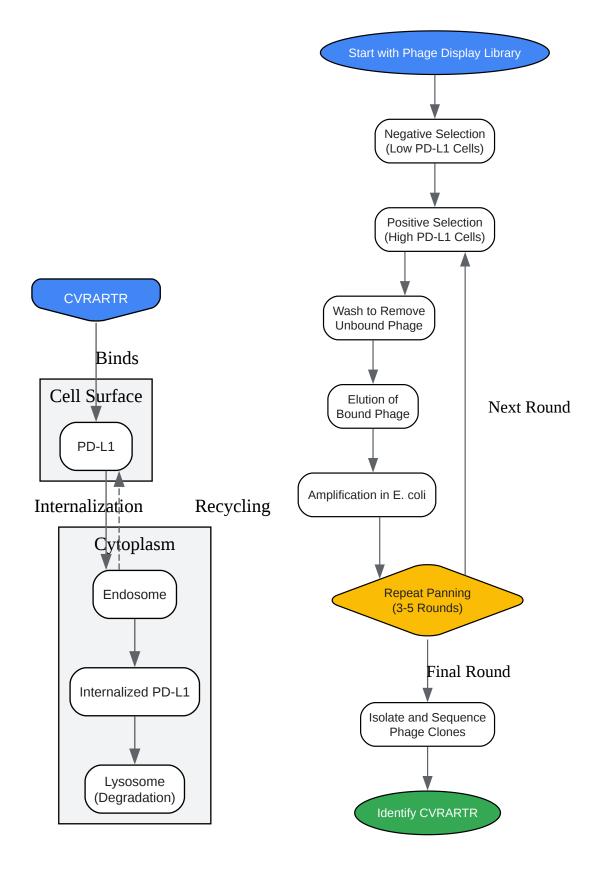


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PD-1/PD-L1 signaling pathway and CVRARTR intervention.

Furthermore, studies have indicated that **CVRARTR** induces the internalization of PD-L1 on the cell surface, further diminishing its ability to engage with PD-1.[1]





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References

- 1. neb.com [neb.com]
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